1,2,2,3-Tetramethyl-5-nitro-2,3-dihydro-1H-benzimidazole
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Overview
Description
1,2,2,3-Tetramethyl-5-nitro-2,3-dihydro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a nitro group and multiple methyl groups, contributing to its distinct chemical properties.
Preparation Methods
The synthesis of 1,2,2,3-Tetramethyl-5-nitro-2,3-dihydro-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1,2,2,3-Tetramethyl-5-nitro-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,2,3-Tetramethyl-5-nitro-2,3-dihydro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents for diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,2,3-Tetramethyl-5-nitro-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1,2,2,3-Tetramethyl-5-nitro-2,3-dihydro-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer properties.
5-Nitrobenzimidazole: Exhibits strong antimicrobial activity.
2-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of multiple methyl groups and a nitro group, which confer distinct chemical and biological properties .
Properties
CAS No. |
122199-83-1 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1,2,2,3-tetramethyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C11H15N3O2/c1-11(2)12(3)9-6-5-8(14(15)16)7-10(9)13(11)4/h5-7H,1-4H3 |
InChI Key |
DXIFARLRKYLKPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C2=C(N1C)C=C(C=C2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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